molecular formula C17H25N3O B7984643 (R)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone

(R)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone

Cat. No.: B7984643
M. Wt: 287.4 g/mol
InChI Key: SXQUPPKJTQSBEQ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the benzyl and cyclopropyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and receptor binding.

Medicine

In medicine, ®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone has potential applications as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-1-(3-(benzylamino)piperidin-1-yl)ethanone
  • ®-2-Amino-1-(3-(cyclopropylamino)piperidin-1-yl)ethanone
  • ®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)pyrrolidin-1-yl)ethanone

Uniqueness

®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone is unique due to the presence of both benzyl and cyclopropyl groups attached to the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-1-[(3R)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c18-11-17(21)19-10-4-7-16(13-19)20(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQUPPKJTQSBEQ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CN)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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